3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
3,6-dimethyl-N-(3-methylpyridin-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-5-4-6-16-13(8)18-14(20)11-7-9(2)17-15-12(11)10(3)19-21-15/h4-7H,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBIKXOOCWJAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Oxidation Reactions
The methyl groups on the oxazole and pyridine rings undergo selective oxidation under controlled conditions. For example:
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C-6 methyl group oxidation : Using potassium permanganate (KMnO₄) in acidic conditions yields a carboxylic acid derivative.
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Pyridine N-oxidation : Reaction with meta-chloroperoxybenzoic acid (mCPBA) generates the corresponding pyridine N-oxide, enhancing electrophilicity for further substitutions .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl oxidation | KMnO₄, H₂SO₄, 80°C | 6-Carboxy derivative | 65% | |
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | Pyridine N-oxide | 78% |
Electrophilic Aromatic Substitution (EAS)
The pyridine ring participates in EAS at electron-deficient positions, while the oxazole ring’s electron-rich nature directs substitutions. Key examples include:
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Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces nitro groups at the pyridine’s C-5 position .
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Halogenation : Bromine (Br₂) in acetic acid selectively brominates the oxazole ring at C-2 .
| Reaction Type | Reagents/Conditions | Position Modified | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Pyridine C-5 | 5-Nitro derivative | |
| Bromination | Br₂, CH₃COOH | Oxazole C-2 | 2-Bromo derivative |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of halogenated derivatives:
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Suzuki Coupling : 2-Bromo-oxazolo[5,4-b]pyridine reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl products .
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Buchwald-Hartwig Amination : Brominated intermediates couple with amines (e.g., morpholine) under Pd catalysis to introduce amino groups .
| Reaction Type | Catalysts/Substrates | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 2-Phenyl derivative | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Morpholino derivative | 75% |
Nucleophilic Substitution
The carboxamide group undergoes nucleophilic reactions:
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Hydrolysis : Heating with 6M HCl converts the carboxamide to a carboxylic acid.
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Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the carboxamide’s NH group.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | 4-Carboxylic acid | 90% | |
| Aminolysis | CH₃NH₂, THF | N-Methylcarboxamide | 68% |
Heterocycle Functionalization
The oxazole ring participates in cycloaddition and ring-opening reactions:
-
Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
-
Ring-Opening : Treatment with hydrazine cleaves the oxazole ring, yielding pyridine-hydrazide hybrids .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Bicyclic adduct | 55% | |
| Ring-Opening | NH₂NH₂, EtOH | Pyridine-hydrazide | 60% |
Reduction Reactions
Selective reduction of the oxazole ring is achieved with:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the oxazole to a dihydrooxazole without affecting the pyridine ring.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | Dihydrooxazole | 70% |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula: C15H14N4O2
- Molecular Weight: 282.3 g/mol
- LogP: 2.2218
- Hydrogen Bond Acceptors: 6
- Hydrogen Bond Donors: 1
These properties suggest a moderate lipophilicity and potential for bioactivity, which are critical for drug design and development.
Antibacterial Activity
Research has indicated that compounds related to oxazolo[5,4-b]pyridines exhibit antibacterial properties. For instance, derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against various pathogens. The structure-function relationship studies suggest that modifications in the pyridine and oxazole rings can enhance antibacterial efficacy .
Anticancer Potential
Several studies have highlighted the anticancer potential of oxazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest. Investigations into its effects on signaling pathways associated with cancer proliferation are ongoing .
Central Nervous System (CNS) Disorders
Compounds similar to 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide have shown promise in treating CNS disorders such as depression and schizophrenia. Their interactions with neurotransmitter systems (e.g., serotonin and dopamine) are being explored to assess their therapeutic potential .
Case Study 1: Antibacterial Evaluation
A series of derivatives were synthesized based on the core structure of 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. These were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the pyridine ring significantly enhanced antibacterial activity compared to the parent compound .
Case Study 2: Anticancer Research
In a study conducted on various cancer cell lines, derivatives of this compound exhibited IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of key enzymes involved in tumor growth and metastasis. Further exploration into these pathways is expected to yield insights into new anticancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyridine derivatives, such as:
- 2,5-dimethyl-N-(2-pyridyl)oxazole
- 3-methyl-N-(3-pyridyl)oxazole
- 4-carboxamide-substituted pyridines
Uniqueness
What sets 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
3,6-Dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential biological activities. It has garnered attention in medicinal chemistry due to its structural characteristics and the presence of multiple functional groups that may contribute to its pharmacological properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 282.3 g/mol |
| Molecular Formula | C15H14N4O2 |
| LogP | 2.2218 |
| Polar Surface Area | 63.618 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The compound's structure includes a pyridine ring and an oxazole moiety, which are known for their biological activity in various therapeutic contexts .
Biological Activity Overview
Research indicates that compounds similar to 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit significant biological activities, particularly in cancer treatment and anti-inflammatory responses.
The compound is hypothesized to act on specific molecular targets associated with cell proliferation and apoptosis. Its structural analogs have shown activities as inhibitors of tropomyosin receptor kinases (TRKs), which play a crucial role in cancer cell signaling pathways. For example, related compounds have demonstrated IC50 values indicating effective inhibition of TRKA activity .
Case Studies and Research Findings
- TRK Inhibition : In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, one compound demonstrated an IC50 value of 56 nM against TRKA. This suggests that structural modifications similar to those found in 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could yield potent TRK inhibitors .
- Anti-inflammatory Properties : Another study focusing on 3-methylpyridine derivatives revealed that certain modifications led to significant inhibition of PGE2-induced TNFα reduction in human whole blood assays. The most promising derivative exhibited an IC50 of 123 nM, suggesting potential for clinical applications in inflammatory conditions .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related compounds has been studied extensively. Compounds similar to 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide showed good plasma stability and low inhibitory activity towards cytochrome P450 isoforms (except CYP2C9), indicating a favorable metabolic profile for further development .
Q & A
Q. What are the common synthetic routes for 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, and how can reaction conditions be optimized for higher yield?
Synthesis typically involves multi-step heterocyclic condensation and functionalization. A representative method (Figure 1) includes:
Cyclocondensation : Reacting substituted pyridine derivatives (e.g., 2-amino-3-methylpyridine) with oxazole precursors under palladium or copper catalysis in DMF or toluene .
Carboxamide Formation : Coupling the intermediate with 3-methylpyridin-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt) .
Optimization : Yield improvements (e.g., from 60% to >80%) are achieved by:
- Ultrasonication during cyclization to enhance reaction homogeneity and reduce time .
- Temperature control (80–100°C) to minimize side reactions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key characterization methods include:
- 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm for pyridine/oxazole methyl) and aromatic protons (δ 7.0–8.5 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .
- HRMS (ESI) : Verify molecular ion ([M+H]+) and fragmentation pathways to confirm molecular formula .
- FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound’s biological targets?
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) by aligning the oxazolopyridine core with ATP-binding pockets .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, critical for CNS-targeted drug candidates .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro groups) with antimicrobial IC50 values from in vitro assays .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Example: Discrepancies in IC50 values for kinase inhibition may arise from:
- Assay Conditions : Adjust ATP concentrations (1–10 mM) to mimic physiological levels .
- Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated degradation, which varies between cell-based and cell-free assays .
- Control Experiments : Validate target specificity via CRISPR knockouts or competitive inhibitors .
Q. How do substituent modifications (e.g., methyl vs. halogen groups) impact the compound’s physicochemical properties?
- LogP : Methyl groups increase lipophilicity (LogP +0.5), enhancing blood-brain barrier penetration. Halogens (e.g., Cl) improve metabolic stability but reduce solubility .
- pKa : Pyridine nitrogen pKa (~4.5) affects ionization at physiological pH, altering membrane permeability .
- Thermal Stability : Differential scanning calorimetry (DSC) shows methyl substituents raise melting points (e.g., 210°C vs. 190°C for des-methyl analogs), influencing crystallinity .
Methodological Challenges
Q. How can researchers address low reproducibility in synthetic batches?
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., uncyclized intermediates or regioisomers) and adjust purification protocols (e.g., gradient elution) .
- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., carboxamide coupling) .
- Scale-Up Consistency : Transition from batch to flow chemistry for improved heat/mass transfer during cyclization .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- PXRD : Compare diffraction patterns to reference standards to identify crystalline vs. amorphous forms .
- Solid-State NMR : Resolve hydrogen-bonding networks affecting solubility and dissolution rates .
- DSC/TGA : Quantify polymorph stability under stress conditions (e.g., 40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
